Cas no 53590-59-3 (6-Chloro-1H-indole-2-carbaldehyde)

6-Chloro-1H-indole-2-carbaldehyde is a versatile heterocyclic compound featuring an indole core substituted with a chloro group at the 6-position and a formyl group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloro substituent enhances reactivity for further functionalization, while the aldehyde group serves as a key handle for condensation or nucleophilic addition reactions. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity.
6-Chloro-1H-indole-2-carbaldehyde structure
53590-59-3 structure
Product Name:6-Chloro-1H-indole-2-carbaldehyde
CAS No:53590-59-3
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD11040767
CID:855271
PubChem ID:16115152
Update Time:2025-05-21

6-Chloro-1H-indole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-1H-INDOLE-2-CARBALDEHYDE
    • 2-Carbonyl-6-chloroindole
    • 6-Chlorindol-2-carboxaldehyd
    • 6-chloro-indole-2-carbaldehyde
    • AK100512
    • PubChem13946
    • GSSNKPINGXEIFI-UHFFFAOYSA-N
    • FCH886740
    • 6-Chloro-1H-indole-2-carboxaldehyde
    • AX8238302
    • AB0064133
    • Z3031
    • ST24024326
    • MFCD11040767
    • DS-3545
    • 53590-59-3
    • 6-Chloro-1H-indole-2-carbaldehyde ,98%
    • SCHEMBL286843
    • DB-071712
    • DTXSID40583024
    • AKOS006306546
    • 6-Chloro-1H-indole-2-carbaldehyde
    • MDL: MFCD11040767
    • Inchi: 1S/C9H6ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H
    • InChI Key: GSSNKPINGXEIFI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C=C(C=O)NC=2C=1

Computed Properties

  • Exact Mass: 179.01400
  • Monoisotopic Mass: 179.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 32.9

Experimental Properties

  • Boiling Point: 373°C at 760 mmHg
  • PSA: 32.86000
  • LogP: 2.63380

6-Chloro-1H-indole-2-carbaldehyde Security Information

6-Chloro-1H-indole-2-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Chloro-1H-indole-2-carbaldehyde Pricemore >>

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6-Chloro-1H-indole-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:53590-59-3)6-Chloro-1H-indole-2-carbaldehyde
Order Number:A870686
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:24
Price ($):265.0
Email:sales@amadischem.com

Additional information on 6-Chloro-1H-indole-2-carbaldehyde

Comprehensive Guide to 6-Chloro-1H-indole-2-carbaldehyde (CAS No. 53590-59-3): Properties, Applications, and Industry Insights

6-Chloro-1H-indole-2-carbaldehyde (CAS No. 53590-59-3) is a versatile indole derivative widely recognized for its role in pharmaceutical and agrochemical research. This compound, characterized by its chloro-substituted indole core and aldehyde functional group, serves as a critical building block in organic synthesis. Its molecular formula, C9H6ClNO, and unique structural features make it invaluable for designing bioactive molecules, particularly in drug discovery and material science.

In recent years, the demand for 6-Chloro-1H-indole-2-carboxaldehyde (a common misspelling variant) has surged due to its applications in developing anticancer agents and antimicrobial compounds. Researchers frequently search for "indole-2-carbaldehyde derivatives" or "chloroindole synthesis methods," reflecting growing interest in its synthetic pathways. The compound’s electron-rich aromatic system enables diverse chemical modifications, aligning with trends in green chemistry and sustainable catalysis—topics dominating modern scientific discourse.

From a technical perspective, 53590-59-3 exhibits a melting point range of 180–185°C and demonstrates stability under inert conditions. Its UV-Vis absorption spectrummax ~300 nm) makes it relevant for photophysical studies, a hot topic in optoelectronic material development. Laboratories often inquire about "safe handling of indole aldehydes" or "6-Chloro-1H-indole-2-carbaldehyde solubility," emphasizing practical considerations for researchers.

The compound’s significance extends to cross-coupling reactions, where it acts as a precursor for palladium-catalyzed transformations—a technique trending in API manufacturing. Patent analyses reveal its use in kinase inhibitor scaffolds, addressing the global focus on targeted cancer therapies. Notably, its regioselective functionalization at the 3-position remains a key area of investigation, as evidenced by frequent searches for "indole C-3 modification techniques."

Quality standards for CAS 53590-59-3 typically require ≥98% HPLC purity, with strict control of heavy metal residues—a compliance aspect critical for GMP applications. The compound’s crystallographic data (monoclinic crystal system) aids in computational drug design, connecting to the booming field of AI-assisted molecular modeling. Recent publications highlight its utility in constructing heterocyclic frameworks, responding to industry demands for novel bioactive scaffolds.

Environmental considerations surrounding halogenated indoles have spurred research into biodegradable alternatives, though 6-Chloro-1H-indole-2-carbaldehyde remains indispensable due to its balanced reactivity and cost-effectiveness. Suppliers often address queries about "large-scale production of indole-2-carbaldehydes" or "stable storage conditions," reflecting industrial-scale challenges. The compound’s SAR (Structure-Activity Relationship) contributions continue to drive innovation in fragment-based drug discovery strategies.

Emerging applications include its use as a ligand in transition metal complexes for catalysis, coinciding with the rise of renewable energy research. Analytical methods like LC-MS and NMR (characteristic 1H NMR singlet at δ 9.8–10.0 ppm for the aldehyde proton) ensure precise characterization—a frequent subject in "indole compound analysis" searches. The scientific community’s focus on molecular diversity ensures sustained relevance for this multifunctional intermediate.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53590-59-3)6-Chloro-1H-indole-2-carbaldehyde
A870686
Purity:99%
Quantity:5g
Price ($):265.0
Email